molecular formula C23H19FN2O4S B2714036 (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide CAS No. 1181466-02-3

(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide

Cat. No.: B2714036
CAS No.: 1181466-02-3
M. Wt: 438.47
InChI Key: IQGOTYIZNXRDDK-UHFFFAOYSA-N
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Description

(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is a complex organic compound that features a diverse array of functional groups, including oxazole, furan, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and furan intermediates, followed by their coupling with the sulfonamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, oxazole precursors, and sulfonamide reagents. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently and economically .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(E)-N-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]-N-(furan-2-ylmethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S/c24-20-9-4-8-19(14-20)23-25-21(17-30-23)15-26(16-22-10-5-12-29-22)31(27,28)13-11-18-6-2-1-3-7-18/h1-14,17H,15-16H2/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGOTYIZNXRDDK-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=CO2)CC3=COC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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